
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea" is a chemically synthesized molecule that likely exhibits a complex structure due to the presence of multiple functional groups such as tetrazole, difluorophenyl, and dimethoxyphenyl linked through a urea moiety. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related urea derivatives and their reactions, which can be useful in understanding the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of urea derivatives can involve the reaction of isocyanates with amines or the reaction of urea with other reagents. For instance, the synthesis of 1,3-disubstituted ureas with pyrazole and adamantyl fragments was achieved by reacting 1-(isocyanatomethyl)adamantane with aminopyrazoles, yielding products with high inhibitory activity against human soluble epoxide hydrolase (sEH) . Although the specific synthesis of the compound of interest is not detailed, similar methodologies could potentially be applied, where an isocyanate derivative could react with an amine-substituted tetrazole to form the urea linkage.
Molecular Structure Analysis
The molecular structure of urea derivatives can be complex and can be studied using techniques such as X-ray structural analysis. For example, the molecular structures of various fluorine-containing imidazolidin-2-ones and hydantoins were elucidated using X-ray analysis, revealing the presence of cis and trans isomers . This suggests that the compound "1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea" could also exhibit isomerism and that its precise structure could be determined through similar analytical methods.
Chemical Reactions Analysis
Urea and its derivatives participate in a variety of chemical reactions. For instance, urea can react with acyloins to form 4-imidazolin-2-ones, and with diacetyl to form bicyclic compounds . These reactions are influenced by the substituents on the urea molecule, as seen with 1,3-dimethylurea, which does not react with acyloins but does react with diacetyl . The compound , with its difluorophenyl and dimethoxyphenyl substituents, may also undergo unique reactions, potentially leading to the formation of novel cyclic structures or participating in colorimetric procedures for analytical purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can vary widely depending on their substituents. For example, the solubility of 1,3-disubstituted ureas in water was found to be in the range of 45-85 µmol/l, and their inhibitory activity against sEH was significant . The presence of fluorine atoms and other electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and biological activity. Therefore, the specific physical and chemical properties of "1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea" would need to be empirically determined, but it is likely that the compound would exhibit unique characteristics due to its complex structure.
科学的研究の応用
Crystal Structure and Molecular Interaction
- Crystallography Studies : The crystal structure of related compounds, such as azimsulfuron and chlorfluazuron, provides insights into their molecular configuration, including dihedral angles and intermolecular hydrogen bonding. These structures contribute to understanding the physical and chemical properties of such compounds, aiding in the design of new materials with specific properties (Jeon et al., 2015; Cho et al., 2015).
Molecular Synthesis and Structural Analysis
- Synthetic Applications : Compounds related to "1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea" have been synthesized for various applications, including as herbicides and insecticides. The synthesis and structural analysis of these compounds are crucial for developing new chemicals with improved efficacy and safety profiles (Saloutina et al., 2014).
Anticancer Properties
- Anticancer Activity : The design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrate significant antiproliferative effects against various cancer cell lines. This research area is promising for the development of new anticancer agents, highlighting the potential medical applications of urea derivatives (Feng et al., 2020).
Biochemical Research and Applications
- Enzyme Inhibition and Biological Effects : Studies on similar urea derivatives indicate their role in inhibiting chitin synthesis in insects, offering a novel approach to pest control without harming mammals. This application is vital for agricultural sciences and developing safer insecticides (Deul et al., 1978).
特性
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O3/c1-27-11-4-6-14(15(8-11)28-2)21-17(26)20-9-16-22-23-24-25(16)10-3-5-12(18)13(19)7-10/h3-8H,9H2,1-2H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIJCHALPNQKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2530929.png)
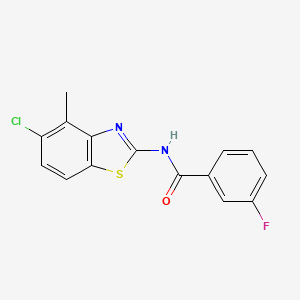
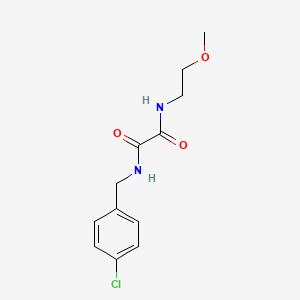
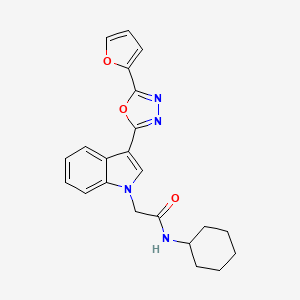
![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2530934.png)
![4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2530935.png)
![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)
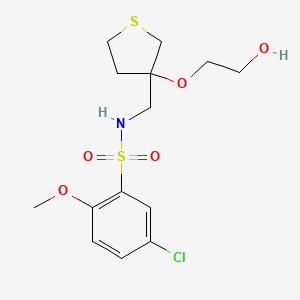
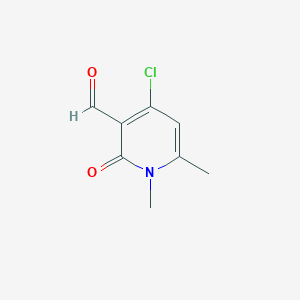

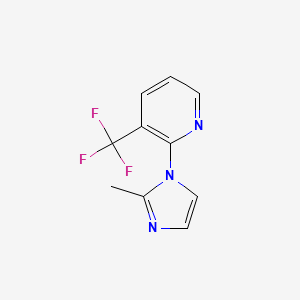
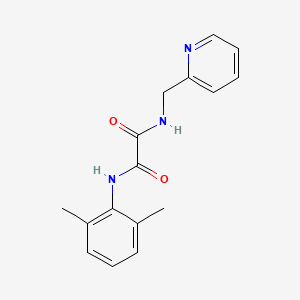
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/no-structure.png)
![2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2530952.png)